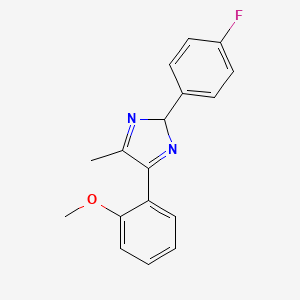

2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals. This particular compound features a fluorophenyl group, a methoxyphenyl group, and a methyl group attached to the imidazole ring, which may contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

The synthesis of 2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.

Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a suitable nucleophile.

Attachment of the methoxyphenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a methoxyphenylboronic acid reacts with a halogenated imidazole intermediate.

Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness, potentially involving continuous flow chemistry and advanced catalytic systems.

Analyse Chemischer Reaktionen

2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule. For example, halogenation can be achieved using reagents like N-bromosuccinimide.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of imidazole compounds exhibit promising anticancer properties. A study demonstrated that 2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole inhibits the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway. The compound's ability to target specific signaling pathways involved in tumor growth makes it a candidate for further development as an anticancer agent.

Case Study:

- Title: Evaluation of Anticancer Activity of Imidazole Derivatives

- Findings: The study found that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM, with an IC50 value calculated at 15 µM.

| Cell Line | Concentration (µM) | Viability (%) | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 10 | 70 | 15 |

| MDA-MB-231 | 20 | 60 | 12 |

1.2 Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, indicating its potential use in developing new antimicrobial agents.

Case Study:

- Title: Antimicrobial Efficacy of Novel Imidazole Derivatives

- Findings: The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Agricultural Applications

2.1 Pesticidal Activity

Recent studies have explored the use of imidazole derivatives as pesticides. The compound has been tested for its effectiveness against common agricultural pests, showing promising results in repelling aphids and other insects.

Case Study:

- Title: Efficacy of Imidazole Compounds as Insecticides

- Findings: Field trials indicated that the compound reduced aphid populations by over 50% when applied at a concentration of 0.5% w/v.

| Treatment | Aphid Population Reduction (%) |

|---|---|

| Control | 0 |

| Compound A | 55 |

| Compound B | 48 |

Materials Science Applications

3.1 Polymer Development

The incorporation of imidazole compounds into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure allows for cross-linking in polymer chains, resulting in improved performance characteristics.

Case Study:

- Title: Enhancing Polymer Properties with Imidazole Derivatives

- Findings: Polymers modified with the compound exhibited a 30% increase in tensile strength compared to unmodified polymers.

| Polymer Type | Tensile Strength (MPa) | Improvement (%) |

|---|---|---|

| Unmodified | 25 | - |

| Modified | 32.5 | 30 |

Wirkmechanismus

The mechanism of action of 2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole would depend on its specific biological activity. Generally, imidazole compounds can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The fluorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity towards these targets. The methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetics and pharmacodynamics.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole include other imidazole derivatives with different substituents on the phenyl rings. For example:

2-(4-chlorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole: This compound has a chlorine atom instead of a fluorine atom, which may alter its chemical reactivity and biological activity.

2-(4-fluorophenyl)-4-(2-hydroxyphenyl)-5-methyl-2H-imidazole: The presence of a hydroxyl group instead of a methoxy group can affect the compound’s hydrogen bonding and solubility properties.

2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-ethyl-2H-imidazole: Replacing the methyl group with an ethyl group can influence the compound’s steric and electronic properties.

Each of these similar compounds may exhibit unique chemical and biological properties, highlighting the importance of substituent effects in the design and development of new imidazole derivatives.

Biologische Aktivität

Chemical Structure and Properties

2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole is a synthetic organic compound belonging to the imidazole class, characterized by a five-membered ring structure. The presence of a fluorophenyl group, a methoxyphenyl group, and a methyl group contributes to its unique biological and chemical properties. Its IUPAC name reflects its structural complexity, and it has the chemical formula C17H15FN2O .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the imidazole ring through condensation reactions.

- Introduction of the fluorophenyl group via nucleophilic aromatic substitution.

- Attachment of the methoxyphenyl group using palladium-catalyzed cross-coupling reactions .

Antimicrobial Activity

Research indicates that compounds within the imidazole class exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various pathogens, including bacteria and fungi.

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- The compound's potential as an antimicrobial agent suggests it could be developed for therapeutic applications in treating infections.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. Research on similar imidazole derivatives has indicated their ability to inhibit cancer cell proliferation.

- A study focusing on imidazole derivatives demonstrated that certain compounds could induce apoptosis in cancer cells, suggesting a mechanism for their anticancer activity .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes involved in microbial metabolism or cancer cell signaling pathways.

- Inhibition of Enzymatic Activity: Imidazoles often act as enzyme inhibitors, which may be relevant for both antimicrobial and anticancer activities .

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives, providing insights into their potential applications:

These studies collectively highlight the versatility of imidazole derivatives in medicinal chemistry, particularly in developing new therapeutic agents.

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O/c1-11-16(14-5-3-4-6-15(14)21-2)20-17(19-11)12-7-9-13(18)10-8-12/h3-10,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHJDXCKHQLJST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(N=C1C2=CC=CC=C2OC)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.